6-Chloro-3-methylbenzo[D]isothiazole
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Overview
Description
6-Chloro-3-methylbenzo[D]isothiazole is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylbenzo[D]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of 2-chloroaniline with carbon disulfide, followed by cyclization with chloroacetyl chloride. The reaction conditions often require the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylbenzo[D]isothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
6-Chloro-3-methylbenzo[D]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylbenzo[D]isothiazole involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the isothiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo substitution reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methylbenzo[D]isoxazole
- 6-Chloro-3-methylbenzo[D]thiazole
- 6-Chloro-3-methylbenzo[D]oxazole
Uniqueness
6-Chloro-3-methylbenzo[D]isothiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of these heteroatoms allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H6ClNS |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
6-chloro-3-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 |
InChI Key |
KMTWQUZYSPCPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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